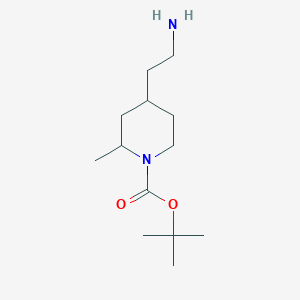

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a methyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-bromoethyl)-2-methylpiperidine-1-carboxylate with an amine source such as ethylenediamine. The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate, in an appropriate solvent such as dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

a. PROTAC Development

One significant application of tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate is in the development of PROTACs (proteolysis-targeting chimeras). This compound serves as a semi-flexible linker that can enhance the efficacy of targeted protein degradation strategies. The incorporation of such linkers is crucial for optimizing the three-dimensional orientation of bifunctional protein degraders, which directly influences the formation of ternary complexes essential for effective drug action .

b. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. For instance, a related compound demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, suggesting its potential role in Alzheimer's disease treatment. This compound was shown to inhibit β-secretase activity and reduce the aggregation of amyloid beta peptides, which are implicated in neurodegenerative processes .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the protection of functional groups to minimize side reactions. The synthetic pathway has been optimized to improve yield and reduce by-products, making it more efficient for laboratory applications .

Case Study 1: Alzheimer's Disease Model

In a study evaluating the efficacy of a compound structurally similar to this compound in an Alzheimer's disease model, researchers administered the compound to rats subjected to scopolamine-induced cognitive impairment. The results indicated a significant reduction in amyloid beta levels and improvement in cognitive function compared to control groups .

Case Study 2: Targeted Protein Degradation

Another study focused on the use of this compound in targeted protein degradation mechanisms. By modifying the linker properties with this compound, researchers were able to enhance the selectivity and potency of PROTACs against specific oncogenic proteins, leading to promising results in cancer therapy .

Comparative Analysis Table

作用機序

The mechanism of action of tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

類似化合物との比較

Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules. Additionally, the aminoethyl group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis.

生物活性

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry and biological research due to its structural properties and potential therapeutic applications. This compound features a piperidine core with a tert-butyl group and an aminoethyl side chain, which may contribute to its biological activity.

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- CAS Number : 946517-83-5

The compound's structure facilitates various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to function as an enzyme inhibitor and receptor ligand , which can modulate biological pathways by influencing the activity of these targets.

Potential Therapeutic Applications

- Neurological Disorders : The compound is being investigated for its potential in drug development aimed at treating neurological disorders. Its structural features suggest it may interact with neurotransmitter systems, potentially influencing conditions such as Alzheimer's disease and depression.

- Enzyme Inhibition : Studies indicate that this compound can inhibit enzymes associated with neurodegenerative processes, thereby offering protective effects against neurotoxic agents like amyloid-beta peptide (Aβ) .

- Antidepressant Properties : Preliminary research suggests that this compound may exhibit antidepressant-like effects, possibly through modulation of serotonin or norepinephrine pathways.

In Vitro Studies

A study exploring the effects of this compound on astrocytes subjected to Aβ toxicity showed that it could enhance cell viability significantly. When treated with Aβ alone, astrocytes exhibited reduced viability; however, co-treatment with this compound improved viability by approximately 62% . This indicates a protective role against oxidative stress induced by neurotoxic agents.

In Vivo Studies

In vivo assessments of the compound's efficacy in animal models have shown mixed results. While some studies report promising outcomes in terms of neuroprotection and cognitive enhancement, others indicate limitations related to bioavailability in the central nervous system . Further research is needed to optimize delivery methods and assess long-term effects.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate | 539822-98-5 | 1.00 | Contains a methylamino group, enhancing lipophilicity |

| Tert-butyl piperazine-1-carboxylate | 57260-71-6 | 1.00 | Lacks the aminoethyl side chain, resulting in different activities |

| (S)-tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate | 1017606-58-4 | 0.93 | Contains an aminopropyl group, influencing pharmacodynamics differently |

This table illustrates how minor structural changes can lead to significant differences in biological activity.

特性

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10-9-11(5-7-14)6-8-15(10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDVWISXOJNMEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。